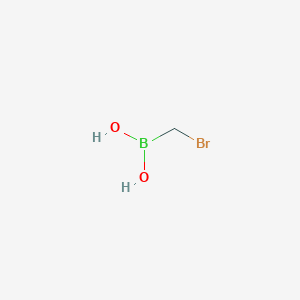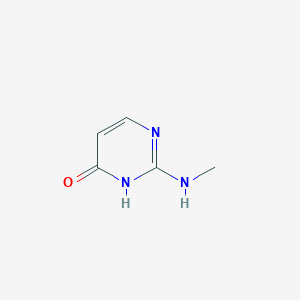aminehydrochloride](/img/structure/B13572584.png)
[(2-Ethylphenyl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylphenyl)methylaminehydrochloride is an organic compound with the molecular formula C10H16ClN. It is commonly used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylphenyl)methylaminehydrochloride typically involves the reaction of 2-ethylbenzyl chloride with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of (2-Ethylphenyl)methylaminehydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Ethylphenyl)methylaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of respiratory conditions and as a stimulant.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of (2-Ethylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The compound’s action on adrenergic receptors is a key aspect of its pharmacological profile .
Comparación Con Compuestos Similares
Phenethylamine: Shares a similar structure but lacks the ethyl and methyl substitutions.
Amphetamine: Similar in structure but has different pharmacological effects.
Methamphetamine: A more potent stimulant with a similar core structure.
Uniqueness: (2-Ethylphenyl)methylaminehydrochloride is unique due to its specific substitutions, which confer distinct chemical and pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C10H16ClN |
|---|---|
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H |
Clave InChI |
YNVSUYUKGDEHPW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
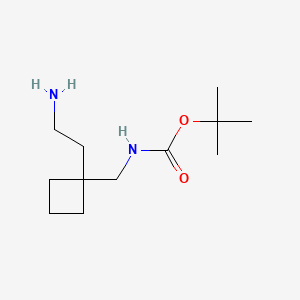

![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
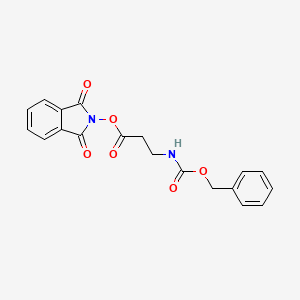

![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)

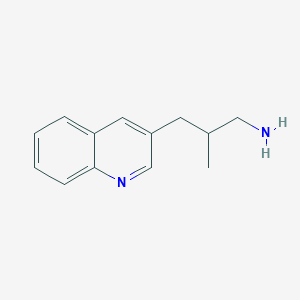
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

